4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine
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Overview
Description
“4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine” is a member of thiazoles and an aromatic amide . It has a molecular formula of C23H25N3O3S .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new ligand was synthesized from the coupling reaction between 4,5-bis(4-methoxy phenyl)imidazole and the diazonium salt of 4-Amino benzoic acid in an alkaline medium at 0-5 ᵒC .Molecular Structure Analysis
The molecular structure of “4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine” can be represented by the canonical SMILES string: CN1CCN(CC1)C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC .Physical And Chemical Properties Analysis
The molecular weight of “4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine” is 423.5 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors .Scientific Research Applications
Excited-State Intramolecular Proton Transfer (ESIPT)
A study by Zhang et al. (2016) explored the use of thiazolo[5,4-d]thiazole derivatives in controlling the reversibility of excited-state intramolecular proton transfer (ESIPT) reactions. This research led to the development of materials with tunable white-light luminescence properties, which have potential applications in white organic light emitting diodes (WOLEDs) Zhang et al., 2016.
Corrosion Inhibition
Prashanth et al. (2021) synthesized new imidazole derivatives, including those related to 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine, demonstrating their effectiveness as corrosion inhibitors on mild steel in acidic solutions. This study highlights the potential of these compounds in protecting metals from corrosion, which is crucial in industrial applications Prashanth et al., 2021.
Anthelmintic and Anti-inflammatory Activities
Research by Shetty et al. (2010) focused on the synthesis of novel imidazothiazole sulfides and sulfones derived from 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine and their evaluation for anthelmintic and anti-inflammatory activities. These compounds showed promising results, indicating their potential for developing new treatments in these areas Shetty et al., 2010.
Tyrosinase Inhibitory Activity
A study by Cytarska and Kolasa (2023) reported on the synthesis of bis-thiazole derivatives, including 4-[bis(thiazol-2-ylamino)methyl]phenol, which exhibited high tyrosinase inhibitory activity. These findings suggest potential applications in the treatment of hyperpigmentation disorders Cytarska & Kolasa, 2023.
Antioxidant, Antibacterial, and Antifungal Activities
Poola et al. (2020) synthesized α-thiazolyl aminomethylene bisphosphonates catalyzed by nano silver particles, showing significant antioxidant, antibacterial, and antifungal activities. These results indicate the potential of these compounds in developing new antimicrobial and antioxidant agents Poola et al., 2020.
Photoluminescent and Electroluminescent Properties
Sato et al. (2001) investigated thermotropic liquid crystalline quaterphenyl analogs, including those with 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine, for their photoluminescent (PL) and electroluminescent (EL) properties. These materials emit blue and green fluorescence and have potential applications in organic EL devices Sato et al., 2001.
Future Directions
properties
IUPAC Name |
4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-20-13-7-3-11(4-8-13)15-16(22-17(18)19-15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H2,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQJYRXMLSGBKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363230 |
Source
|
Record name | 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine | |
CAS RN |
24827-38-1 |
Source
|
Record name | 4,5-Bis(4-methoxyphenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24827-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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